N-(pyridin-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(pyridin-2-yl)cyclopentanecarboxamide: is an organic compound that features a pyridine ring attached to a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)cyclopentanecarboxamide can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylamine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(pyridin-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)benzamide
- N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
- N-(quinolin-2-yl)cyclopentanecarboxamide
Uniqueness
N-(pyridin-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a pyridine ring and a cyclopentanecarboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the cyclopentanecarboxamide group can enhance its binding affinity to certain molecular targets compared to N-(pyridin-2-yl)benzamide .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-pyridin-2-ylcyclopentanecarboxamide |
InChI |
InChI=1S/C11H14N2O/c14-11(9-5-1-2-6-9)13-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2,(H,12,13,14) |
InChI Key |
KSULZTPLDSHUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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